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Compound of Interest

Compound Name: 4-Chloro-3-fluorophenethyl alcohol

Cat. No.: B1597430 Get Quote

An In-Depth Technical Guide to 4-Chloro-3-fluorophenethyl Alcohol: Properties, Synthesis,

and Research Applications

Introduction and Core Identifiers
4-Chloro-3-fluorophenethyl alcohol, systematically named 2-(4-Chloro-3-

fluorophenyl)ethanol, is a halogenated aromatic alcohol. As a bifunctional molecule, it

possesses both a reactive hydroxyl group and a synthetically versatile di-halogenated phenyl

ring. This structure makes it a valuable intermediate or building block, particularly in the fields

of medicinal chemistry and materials science.

The presence of both chlorine and fluorine atoms on the aromatic ring is of significant interest

to drug development professionals. These halogens can profoundly influence a molecule's

pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability,

membrane permeability, and binding affinity to biological targets. This guide provides a

comprehensive overview of its known and predicted chemical properties, a proposed synthetic

route, and its potential applications for researchers and scientists.
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Identifier Value Source

IUPAC Name
2-(4-Chloro-3-

fluorophenyl)ethanol
[1]

CAS Number 206362-79-0 [1]

Molecular Formula C₈H₈ClFO [2]

Molecular Weight 174.60 g/mol [3]

Canonical SMILES C1=CC(=C(C=C1CCO)F)Cl

InChI Key
ZLWGTYVDMGWYEM-

UHFFFAOYSA-N
[2]

Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its

properties can be reliably predicted based on its structure and comparison with analogous

compounds.

Physicochemical Properties
The introduction of halogens significantly alters the physical properties compared to

unsubstituted phenethyl alcohol.
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Property Value / Observation Rationale / Reference

Physical Form Solid

Boiling Point ~234 °C (Predicted)

Based on the boiling point of

the closely related 4-

chlorobenzyl alcohol.

pKa ~14.5 (Predicted)

The electron-withdrawing

effects of Cl and F slightly

increase the acidity of the

alcohol proton compared to

unsubstituted phenethyl

alcohol.

XlogP (Predicted) 2.2 [2]

Chemical Stability
Stable under standard ambient

conditions.

Inferred from stability data of

similar compounds. Avoid

strong oxidizing agents.

Spectroscopic Characterization: A Predictive Analysis
For researchers synthesizing or handling this compound, understanding its expected

spectroscopic signature is critical for identity confirmation.

¹H NMR Spectroscopy (500 MHz, CDCl₃): The proton spectrum is expected to show distinct

signals for the ethyl chain and the aromatic ring.

Ethyl Protons: The -CH₂- group adjacent to the oxygen will appear as a triplet around δ

3.8-3.9 ppm. The -CH₂- group adjacent to the phenyl ring will be a triplet around δ 2.8-2.9

ppm.

Aromatic Protons: The three aromatic protons will exhibit complex splitting patterns due to

³J (H-H) and ⁴J (H-F) couplings. We can predict a doublet of doublets (dd) and two

multiplets between δ 7.0 and 7.4 ppm.

Hydroxyl Proton: A broad singlet, typically around δ 1.5-2.5 ppm, whose position is

concentration and temperature-dependent.
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¹³C NMR Spectroscopy (125 MHz, CDCl₃): The carbon spectrum will be characterized by

eight distinct signals. The C-F and C-Cl bonds will have the most significant impact on the

chemical shifts of the aromatic carbons.

Aliphatic Carbons: C-OH at ~62 ppm and C-Ar at ~38 ppm.

Aromatic Carbons: Six signals are expected between ~115 and 140 ppm. The carbon

directly bonded to fluorine will show a large one-bond coupling constant (¹J C-F ≈ 245 Hz),

appearing as a doublet. The carbon bonded to chlorine will be observed around 134 ppm.

Mass Spectrometry (EI-MS): The mass spectrum will provide unequivocal evidence of the

compound's identity.

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 174.

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a

characteristic M+2 peak will be observed at m/z = 176 with an intensity approximately one-

third that of the molecular ion peak.

Fragmentation: A significant fragment at m/z = 143, corresponding to the loss of the

CH₂OH group (tropylium-like ion), is anticipated.

Infrared (IR) Spectroscopy:

O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹.

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Overtones and combination bands in the 1600-2000 cm⁻¹ region

and primary bands around 1475-1580 cm⁻¹.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

C-F and C-Cl Stretches: Strong absorptions in the fingerprint region, typically 1000-1250

cm⁻¹ for C-F and 700-850 cm⁻¹ for C-Cl.
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Synthesis and Purification
Rationale for Synthetic Strategy
4-Chloro-3-fluorophenethyl alcohol is not readily available from major suppliers,

necessitating its synthesis for research purposes. A reliable and high-yielding approach is the

chemical reduction of the corresponding ketone, 4-chloro-3-fluoroacetophenone, which is a

commercially available starting material. Sodium borohydride (NaBH₄) is an ideal reducing

agent for this transformation due to its selectivity for ketones in the presence of aryl halides,

mild reaction conditions, and operational simplicity.

Proposed Synthetic Workflow

4-Chloro-3-fluoroacetophenone
(Starting Material)

Sodium Borohydride (NaBH₄)
Methanol (Solvent)

1. Dissolution Aqueous Workup
(e.g., NH₄Cl quench)

2. Reduction
(0°C to RT) 4-Chloro-3-fluorophenethyl alcohol

(Target Product)
Purification

(Column Chromatography)
3. Extraction 4. Isolation

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Chloro-3-fluorophenethyl alcohol.

Detailed Experimental Protocol
This is a representative protocol based on standard laboratory procedures for ketone reduction.

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-

chloro-3-fluoroacetophenone (1.0 eq). Dissolve the ketone in anhydrous methanol (approx.

0.2 M concentration).

Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride

(NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not

exceed 10 °C.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC) until the starting material is fully consumed.
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Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous

ammonium chloride (NH₄Cl) solution at 0 °C. Remove the methanol under reduced pressure

using a rotary evaporator.

Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl

acetate (3 x volume of aqueous layer).

Washing and Drying: Combine the organic layers and wash sequentially with water and

brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

in vacuo to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

hexane/ethyl acetate gradient system to afford the pure 4-chloro-3-fluorophenethyl
alcohol.

Chemical Reactivity and Stability
Reactivity of the Hydroxyl Group
The primary alcohol moiety is the main center of reactivity.

Oxidation: It can be oxidized to the corresponding aldehyde using mild reagents like

Pyridinium Chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like

potassium permanganate (KMnO₄).

Esterification: It readily undergoes Fischer esterification with carboxylic acids under acidic

catalysis.

Conversion to Halide: The alcohol can be converted to the corresponding phenethyl chloride

using reagents like thionyl chloride (SOCl₂) or an Appel reaction, providing a route to further

nucleophilic substitution products.

Reactivity of the Aromatic Ring
The aromatic ring is electronically deactivated due to the inductive effects of the chlorine and

fluorine atoms. This makes it less susceptible to electrophilic aromatic substitution compared to

benzene. Any substitution would be directed by the combined, and sometimes competing,
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influences of the ortho-para directing chloro and fluoro groups and the meta-directing ethyl

alcohol side chain.

Stability and Storage
The compound is chemically stable under standard laboratory conditions. For long-term

storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area.[1]

It is incompatible with strong oxidizing agents and strong bases.

Applications in Research and Drug Development
Role as a Synthetic Intermediate
The true value of 4-chloro-3-fluorophenethyl alcohol lies in its utility as a synthetic

intermediate. The hydroxyl group serves as a versatile handle for attaching the 4-chloro-3-

fluorophenyl moiety to other scaffolds or for building out the side chain. This is particularly

relevant in the synthesis of compound libraries for high-throughput screening in drug discovery

programs.

The Influence of Halogenation in Medicinal Chemistry
The incorporation of chlorine and fluorine is a well-established strategy in drug design.[4]

Metabolic Stability: The C-F bond is exceptionally strong, and the C-Cl bond is also robust.

Placing these halogens at strategic positions on a drug candidate can block sites of

metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the

compound's half-life.

Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can

enhance its ability to cross cell membranes and the blood-brain barrier. The specific

substitution pattern allows for fine-tuning of the overall LogP value.

Binding Interactions: Chlorine and fluorine can participate in favorable halogen bonding

interactions with protein targets, potentially increasing binding affinity and selectivity.

Logical Pathway for Derivatization
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Side-Chain Modification

Modulated Physicochemical Properties

Potential Drug Development Outcomes

4-Chloro-3-fluorophenethyl alcohol
(Core Scaffold)

Esterification
(Adds Ester Linkage)

Williamson Ether Synthesis
(Adds Ether Linkage)

Substitution via Tosylate
(Adds Amino Functionality)

Altered Solubility Tuned Lipophilicity (LogP)Modified pKa

Enhanced Target Binding
Improved ADME Profile
(Absorption, Distribution,
Metabolism, Excretion)

Increased Potency

Click to download full resolution via product page

Caption: Derivatization strategies for drug discovery applications.

Safety and Handling
It is imperative that researchers handle this compound with appropriate caution, adhering to

established safety protocols.

Hazard Classification: 4-Chloro-3-fluorophenethyl alcohol is classified as acutely toxic if

swallowed (Acute Tox. 3 Oral). The corresponding signal word is "Danger" with the GHS06

pictogram (skull and crossbones).
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1]

Engineering Controls: All handling should be conducted inside a certified chemical fume

hood to avoid inhalation of dust or vapors.

First Aid:

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce

vomiting.

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of

water.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.

Disposal: Waste material must be disposed of in accordance with national and local

regulations.[1] It should be treated as hazardous chemical waste and handled by a licensed

disposal company. Do not discharge to sewer systems.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-Chloro-3-fluorophenethyl alcohol chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1597430#4-chloro-3-fluorophenethyl-alcohol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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